molecular formula C12H15NO B2759517 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one CAS No. 1344340-84-6

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one

Cat. No.: B2759517
CAS No.: 1344340-84-6
M. Wt: 189.258
InChI Key: YXORYKMRVCSULU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a unique structure that includes an isoindoline moiety, which is a bicyclic structure containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one typically involves the reaction of isoindoline derivatives with butanone under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to monitor and regulate reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process by providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Alkyl halides, Grignard reagents, and other nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXORYKMRVCSULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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